1-[(2,5-Dichlorophenyl)methyl]-1H-indole-3-carboxylic acid
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Overview
Description
1-[(2,5-Dichlorophenyl)methyl]-1H-indole-3-carboxylic acid is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, and anticancer properties . This compound, in particular, features a dichlorophenyl group attached to the indole nucleus, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-[(2,5-Dichlorophenyl)methyl]-1H-indole-3-carboxylic acid typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form the indole nucleus.
Carboxylation: The carboxylic acid group can be introduced via a Grignard reaction followed by carbonation or through direct carboxylation of the indole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(2,5-Dichlorophenyl)methyl]-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,5-Dichlorophenyl)methyl]-1H-indole-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2,5-Dichlorophenyl)methyl]-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation . The dichlorophenyl group may enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
1-[(2,5-Dichlorophenyl)methyl]-1H-indole-3-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Fluoroindole: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its dichlorophenyl group, which may confer distinct chemical and biological properties compared to other indole derivatives .
Properties
CAS No. |
93548-93-7 |
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Molecular Formula |
C16H11Cl2NO2 |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
1-[(2,5-dichlorophenyl)methyl]indole-3-carboxylic acid |
InChI |
InChI=1S/C16H11Cl2NO2/c17-11-5-6-14(18)10(7-11)8-19-9-13(16(20)21)12-3-1-2-4-15(12)19/h1-7,9H,8H2,(H,20,21) |
InChI Key |
IMJOUTGNYFPBLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=C(C=CC(=C3)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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